Sodium butyrate-1-13C
Overview
Description
Sodium butyrate-1-13C is a useful research compound. Its molecular formula is C4H7NaO2 and its molecular weight is 111.08 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Immune Response and Disease Resistance in Crustaceans
Sodium butyrate enhances the innate immune response in crustaceans, showing potential as a feed additive. It has been found to improve survival rates in crayfish challenged with the White spot syndrome virus (WSSV), significantly reducing mortality and virus replication. This is attributed to the upregulation of immune-related genes and improved hemocyte activity, suggesting sodium butyrate's potential as an immunostimulant in aquaculture (Xiao, Zhang, Zhu, 2021).
Anti-Cancer Properties in Colorectal Cells
Sodium butyrate induces endoplasmic reticulum stress and autophagy in colorectal cancer cells, leading to apoptosis. This process involves the accumulation of acidic vesicles and autolysosomes, and the expression of autophagy-associated proteins. Inhibiting endoplasmic reticulum stress enhances sodium butyrate-induced apoptosis, providing insights into its anti-tumor mechanisms (Zhang et al., 2016).
Osteoarthritis Treatment Potential
Sodium butyrate has shown promise in treating osteoarthritis. It inhibits the up-regulation of matrix metalloproteinases (MMPs) induced by interleukin-1β, which are associated with the destruction of the articular cartilage matrix. This indicates its potential as a therapeutic agent for osteoarthritis, particularly in protecting against the degradation of type II collagen in human chondrocytes (Bo, Zhou, Wang, 2018).
Breast Cancer Cell Death Regulation
In breast cancer cells, sodium butyrate influences 15-lipoxygenase-1 (15-Lox-1) pathway, which plays a role in cancer cell growth. It increases the expression of 15-Lox-1 and the production of 13(S)HODE, contributing to cytotoxicity and apoptosis in breast cancer cells. This study provides evidence for sodium butyrate's effectiveness in controlling the growth of breast cancer cells (Salimi et al., 2016).
Anti-Inflammatory Effects in Bovine Macrophages
Sodium butyrate exhibits anti-inflammatory effects by down-regulating NF-κB, NLRP3 signaling pathways, and activating histone acetylation in bovine macrophages. It inhibits lipopolysaccharide (LPS)-induced expression of pro-inflammatory cytokines and suppresses the activation of inflammatory pathways, suggesting its role in preventing inflammatory diseases like cow mastitis (Jiang et al., 2020).
Assessment of Milk Fat Content
Sodium butyrate, identified through 13C NMR spectroscopy, serves as a marker for milk fat content in fat blends. Its quantification helps in determining the amount of milk fat in complex fat mixtures, offering an efficient method for food quality control (Sacchi et al., 2018).
Growth Performance and Immune Response in Poultry
Dietary sodium butyrate has been studied for its effects on growth performance and immune response in broiler chickens. It improves growth under stress conditions and modulates the immune response, reducing tissue damage. This suggests sodium butyrate's potential as an alternative to antibiotic growth promoters in poultry farming (Zhang et al., 2011).
Inhibition of Melanoma Growth
Sodium butyrate inhibits B16 melanoma growth by suppressing tumor-associated macrophage differentiation and reducing pro-tumor macrophage factors. This highlights its potential role in melanoma epigenetic therapy (Xiong, Mou, Xiang, 2015).
Prostate Cancer Apoptosis Induction
In prostate cancer cells, sodium butyrate induces apoptosis and inhibits growth. It affects the expression of apoptosis-related genes and signaling pathways, suggesting its use in prostate cancer therapy (Mu et al., 2013).
Breast Cancer Cell Resistance to Treatment
Sodium butyrate has shown potential in treating breast cancer, with a specific population of cancer cells exhibiting resistance to treatment. These cells, characterized by stem cell properties, are affected by the expression of c-MET, indicating a complex interaction in cancer therapy (Sun et al., 2012).
Mechanism of Action
Target of Action
Sodium butyrate-1-13C, also known as Butyric acid-1-13C sodium salt, is a compound with the linear formula CH3(CH2)213CO2Na
Biochemical Pathways
This compound is involved in amino acids and short-chain fatty acid metabolism pathways . It’s important to note that these pathways are based on the closely related compound, sodium butyrate. The specific pathways affected by this compound may vary.
Result of Action
It inhibits the proliferation of cancer cells and induces apoptosis .
Biochemical Analysis
Biochemical Properties
Sodium butyrate-1-13C plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been implicated in the regulation of histone deacetylase, affecting chromatin structure and gene expression . This interaction alters the affinity between histone proteins and DNA, facilitating genomic transcription .
Cellular Effects
This compound has various effects on different types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been observed to reduce growth rate, alter the synthesis of specific proteins, and induce biochemical and morphological differentiation in a variety of cultured tumor-cell lines .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules and its influence on gene expression. As a histone deacetylase inhibitor, it blocks the activity of histone deacetylase, thereby affecting chromatin structure and gene expression . This leads to changes in the expression of various genes, which can have profound effects on cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Information on the product’s stability, degradation, and long-term effects on cellular function have been observed in in vitro or in vivo studies . For instance, this compound has been shown to exhibit neuroprotective/neurogenic effects in the dentate gyrus of hypoxia-ischemia-injured immature rats .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . For example, studies have shown that this compound can improve growth performance in production animals when administered at effective doses . High doses may lead to toxic or adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels . For instance, butyrate is produced via two metabolic pathways: butyryl-coenzyme A (CoA) is phosphorylated to form butyryl-phosphate, which is then converted to butyrate via butyrate kinase .
Transport and Distribution
This compound is transported and distributed within cells and tissues
Properties
IUPAC Name |
sodium;(113C)butanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2.Na/c1-2-3-4(5)6;/h2-3H2,1H3,(H,5,6);/q;+1/p-1/i4+1; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFBOGIVSZKQAPD-VZHAHHFWSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[13C](=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NaO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30635809 | |
Record name | Sodium (1-~13~C)butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30635809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62601-04-1 | |
Record name | Butanoic acid-1-13C-acid, sodium salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062601041 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sodium (1-~13~C)butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30635809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 62601-04-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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